molecular formula C12H14BrNO2 B8222173 methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B8222173
M. Wt: 284.15 g/mol
InChI Key: KLSXRGAHCLSQFM-DHZHZOJOSA-N
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Description

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde, dimethylamine, and methyl acrylate.

    Condensation Reaction: The first step involves the condensation of 3-bromobenzaldehyde with dimethylamine to form an intermediate imine.

    Michael Addition: The intermediate imine undergoes a Michael addition reaction with methyl acrylate to form the desired product, this compound.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as ethanol or methanol, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.

Major Products

    Oxidation: The major products of oxidation reactions are carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl (E)-2-(3-fluorophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl (E)-2-(3-iodophenyl)-3-(dimethylamino)prop-2-enoate

Uniqueness

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXRGAHCLSQFM-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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